molecular formula C11H17N3O B13022699 (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol

Cat. No.: B13022699
M. Wt: 207.27 g/mol
InChI Key: BLQHSWSYJGYLSO-UHFFFAOYSA-N
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Description

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 4-methylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its interaction with biological targets.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both piperazine and pyridine rings in this compound makes it unique compared to other similar compounds.
  • Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C11H17N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8,15H,4-7,9H2,1H3

InChI Key

BLQHSWSYJGYLSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)CO

Origin of Product

United States

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